S-Acetyl-MAG3-NHS Ester

Description

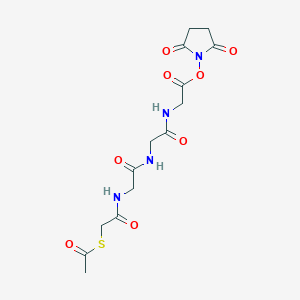

Structure

3D Structure

Properties

Molecular Formula |

C14H18N4O8S |

|---|---|

Molecular Weight |

402.38 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[[2-[[2-[(2-acetylsulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetate |

InChI |

InChI=1S/C14H18N4O8S/c1-8(19)27-7-11(22)16-5-9(20)15-4-10(21)17-6-14(25)26-18-12(23)2-3-13(18)24/h2-7H2,1H3,(H,15,20)(H,16,22)(H,17,21) |

InChI Key |

YHVMSFHLNORALE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)ON1C(=O)CCC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of S Acetyl Mag3 Nhs Ester

Synthesis of S-Acetyl-Mercaptoacetyltriglycine (S-Acetyl-MAG3) Precursor

The foundational step in producing S-Acetyl-MAG3-NHS Ester is the synthesis of its precursor, S-Acetyl-MAG3. This is typically achieved through the reaction of a protected thiol-containing carboxylic acid with triglycine (B1329560).

Reaction of S-Acetyl Thioglycolic Acid with Triglycine

The synthesis of S-Acetyl-MAG3 is commonly accomplished by reacting S-acetyl thioglycolic acid N-hydroxysuccinimide ester (SATA) with triglycine. tums.ac.irtums.ac.irnih.gov In this reaction, the amine group of triglycine attacks the activated carbonyl carbon of SATA, leading to the formation of an amide bond and the release of N-hydroxysuccinimide. tums.ac.ir The reaction is often carried out in a solvent such as dimethylformamide (DMF). snmjournals.org

Alternatively, S-benzoylmercaptoacetyltriglycine (S-Bz-MAG3) can be synthesized by reacting triglycine with succinimidyl-S-benzoylthioglycolate. akjournals.com However, the benzoyl protecting group requires harsh conditions, such as extreme alkaline pH or boiling, for its removal, making the S-acetyl protected version more suitable for sensitive biomolecules. nih.gov

Modified Synthesis Protocols for S-Acetyl-MAG3

Several modified protocols for the synthesis of S-Acetyl-MAG3 have been developed to improve yield and simplify purification. One such modification involves performing the reaction in water. In this method, triglycine is dissolved in deionized water with the aid of sodium bicarbonate to enhance solubility and create an alkaline environment. tums.ac.ir S-acetyl thioglycolic acid is then added portion-wise to the warmed solution. tums.ac.ir

Purification Strategies for S-Acetyl-MAG3 Intermediates

While some modified protocols aim to produce a crude S-Acetyl-MAG3 product that can be used directly, purification may still be necessary to ensure high purity of the final product. tums.ac.irtums.ac.ir A common method for purifying S-Acetyl-MAG3 intermediates is silica (B1680970) gel column chromatography. tums.ac.irsnmjournals.org

In this technique, the crude product is dissolved in a suitable solvent and loaded onto a silica gel column. The column is then eluted with a solvent system, such as a mixture of acetonitrile (B52724) and methanol (B129727), to separate the desired product from unreacted starting materials and byproducts. tums.ac.irsnmjournals.org The fractions containing the purified S-Acetyl-MAG3 are collected, and the solvent is evaporated to yield the purified intermediate. snmjournals.org Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and the purity of the product. tums.ac.irtums.ac.ir

Synthesis of this compound

The final step in the synthesis is the conversion of the S-Acetyl-MAG3 precursor into its active NHS ester form. This is achieved by activating the carboxylate group of S-Acetyl-MAG3.

N-Hydroxysuccinimide Activation of the Carboxylate Group

The activation of the carboxylate group of S-Acetyl-MAG3 is accomplished by reacting it with N-hydroxysuccinimide (NHS). tums.ac.irsnmjournals.orgwikipedia.org This reaction is typically carried out in an anhydrous solvent like DMF or N-methyl-2-pyrrolidinone (NMP). tums.ac.ir The addition of NHS to the carboxylic acid in the presence of a coupling agent leads to the formation of the this compound. creative-proteomics.comcellmosaic.comenamine.net This NHS ester is more stable than the initial activated intermediate and is selectively reactive towards primary amines, which is crucial for subsequent bioconjugation reactions. creative-proteomics.comresearchgate.net The resulting this compound can be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether. tums.ac.ir

Coupling Agents in NHS Ester Formation (e.g., DCC)

The formation of the NHS ester requires a coupling agent to facilitate the reaction between the carboxylic acid of S-Acetyl-MAG3 and NHS. N,N'-dicyclohexylcarbodiimide (DCC) is a commonly used coupling agent for this purpose. tums.ac.ircreative-proteomics.comenamine.net DCC activates the carboxyl group, making it susceptible to nucleophilic attack by the hydroxyl group of NHS. creative-proteomics.com

Optimization of Reaction Conditions for this compound Synthesis

The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to ensure high yield and purity. The process typically begins with the synthesis of S-acetyl-MAG3, which is then activated to its N-hydroxysuccinimide (NHS) ester form.

The initial synthesis of S-acetyl-MAG3 involves the reaction of an S-acetyl thioglycolic acid NHS ester with triglycine. snmjournals.org A crucial parameter in this step is the solvent system. Dried dimethylformamide (DMF) is commonly used as the reaction solvent. snmjournals.org The reaction is typically conducted by the dropwise addition of the S-acetyl thioglycolic acid NHS ester solution to the triglycine solution, followed by stirring to ensure thorough mixing. snmjournals.org While specific temperature and time optimizations are not extensively detailed in the available literature, the reaction is often performed at ambient or room temperature. tums.ac.irnih.gov The pH of the reaction mixture is another critical factor; for instance, in the synthesis of S-acetyl-MAG3 in DMF, an initial pH of 8.9 is used for triglycine deprotonation, which is then promptly reduced to 2.7 to prevent hydrolysis of the acetyl group. tums.ac.ir

The subsequent conversion of S-acetyl-MAG3 to its NHS ester is an activation step, making the compound reactive towards primary amines. This is commonly achieved using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as anhydrous DMF or N-methyl-2-pyrrolidinone (NMP). tums.ac.irtums.ac.irmdpi.com In one method, the reaction in DMF is stirred at room temperature for several hours, followed by cooling to -20°C to precipitate the dicyclohexylurea (DCU) byproduct. tums.ac.ir Another approach using NMP involves stirring at -20°C for 4 hours and then overnight at 4°C. tums.ac.ir The molar ratios of the reactants, such as S-acetyl-MAG3, NHS, and DCC, are adjusted to drive the reaction to completion and simplify purification by minimizing unreacted starting materials. tums.ac.ir

Purification Techniques for this compound

Following synthesis, purification of this compound is essential to remove byproducts, unreacted starting materials, and any hydrolyzed species to ensure its suitability for subsequent conjugation reactions. A combination of chromatographic methods and recrystallization is typically employed.

Silica Gel Chromatography is a primary method for purifying both the S-acetyl-MAG3 intermediate and the final this compound. snmjournals.orgtums.ac.ir For the intermediate, the crude product, after initial washing with a solvent like acetonitrile, is loaded onto a silica gel column. snmjournals.org Elution is then carried out using a solvent mixture, a common example being acetonitrile/methanol in an 80:20 volume ratio. snmjournals.orgtums.ac.ir Fractions are collected and those containing the pure product are combined and the solvent is evaporated. snmjournals.org For the final NHS ester, silica gel chromatography can also be used for identification and purification, with similar solvent systems. tums.ac.irtums.ac.ir

Recrystallization is often used as a final purification step for the S-acetyl-MAG3 intermediate. After chromatographic purification and solvent evaporation, the residue can be crystallized from a suitable solvent, such as isopropanol, to obtain a product with high purity. snmjournals.org

High-Performance Liquid Chromatography (HPLC) is utilized for the analytical assessment of purity and for preparative purification. Specific conditions have been reported that demonstrate the high purity of the final product. For instance, a single peak in the chromatogram confirms the purity of this compound. tums.ac.ir

Below is a table summarizing typical HPLC conditions for the analysis of this compound:

| Parameter | Condition | Reference |

| Column | SUPELCO Discovery HS C18 (150mm × 4.6 mm, 3µm) | tums.ac.ir |

| Mobile Phase | 0.1% formic acid in methanol | tums.ac.ir |

| Flow Rate | 0.25 mL/min | tums.ac.ir |

| Injection Volume | 5 µL | tums.ac.ir |

| Temperature | 30°C | tums.ac.ir |

| Retention Time | 5.28 min (single peak) | tums.ac.ir |

Comparative Synthetic Analyses

Contrasting this compound Synthesis with S-Benzoyl-MAG3 Analogues

The synthesis of S-Benzoyl-MAG3 typically involves reacting S-benzoyl thioglycolic acid with triglycine. iaea.org This is often carried out in a basic solution, such as aqueous sodium hydroxide, mixed with an organic solvent like acetonitrile, and may require heating. iaea.org

The primary and most critical difference arises during the removal of the protecting group, which is necessary to allow the thiol to coordinate with the radionuclide (e.g., technetium-99m). mdpi.comnih.gov

The table below contrasts the deprotection conditions for the two analogues:

| Feature | S-Acetyl-MAG3 | S-Benzoyl-MAG3 | Reference(s) |

| Deprotection Conditions | Mild: Room temperature and neutral pH | Harsh: High temperatures (boiling water, 100°C) and/or extreme alkaline pH | mdpi.commdpi.comnih.govglenresearch.com |

| Suitability for Sensitive Molecules | Highly suitable for temperature- and pH-sensitive biomolecules (e.g., proteins, peptides, oligonucleotides) | Less suitable; harsh conditions can denature or degrade sensitive biomolecules | mdpi.comnih.govresearchgate.net |

| Labeling Strategy | Allows for post-conjugation labeling (chelator is first conjugated to the biomolecule, then labeled with the radionuclide) | Often requires pre-conjugation labeling (chelator is labeled first, then conjugated to the biomolecule) to protect the biomolecule from harsh deprotection conditions | nih.govresearchgate.net |

The synthesis involving the S-benzoyl group is well-established and results in a stable precursor. mdpi.com However, the necessity of harsh deprotection conditions has limited its application with delicate biological molecules. nih.govresearchgate.net The development of this compound provided a significant advantage by enabling the deprotection and subsequent radiolabeling to occur under physiological conditions, thereby expanding the range of biomolecules that can be successfully labeled. mdpi.commdpi.com

Evaluation of Acetyl as a Protecting Group for Sulfhydryl Moieties

The acetyl group is an effective protecting group for the sulfhydryl moiety in the synthesis of MAG3-based bifunctional chelators, offering distinct advantages over the more traditional benzoyl group. snmjournals.orgmdpi.com Its primary benefit lies in the mild conditions required for its removal. mdpi.commdpi.com

Key Advantages of the Acetyl Protecting Group:

Mild Deprotection: The acetyl group can be cleaved at room temperature and neutral pH. mdpi.commdpi.com This is in stark contrast to the benzoyl group, which requires heating in a boiling water bath or a highly alkaline environment for removal. mdpi.comnih.gov

Compatibility with Sensitive Biomolecules: The gentle deprotection conditions make the S-acetylated precursor ideal for labeling temperature-sensitive and pH-sensitive molecules like peptides, proteins, and DNA analogues without causing their degradation or loss of biological activity. mdpi.comresearchgate.net

Sufficient Stability for Storage: While labile enough for easy removal during labeling, the acetyl group provides adequate protection for the sulfhydryl group during synthesis and storage of the this compound. snmjournals.org

The development of S-Acetyl-MAG3 represented a significant advancement in the field of radiopharmaceuticals, as it broadened the scope of molecules that could be readily labeled with technetium-99m and other metallic radionuclides. mdpi.comnih.gov This has been particularly impactful for the development of targeted imaging agents based on complex biological molecules. researchgate.net

Rational Design of S-Acetyl-MAG3 Analogues

Development of Tripeptide-Based N3S Chelator Libraries

The foundational structure of S-Acetyl-MAG3, with its N3S (three amide nitrogens and one thiol sulfur) donor set, provides a robust framework for chelating technetium-99m. mdpi.comiaea.org The rational design of analogues has been explored through the creation of tripeptide-based chelator libraries. nih.gov This approach involves systematically replacing the triglycine backbone of the MAG3 molecule with other tripeptides to modulate the physicochemical properties of the resulting radiometal complex. nih.gov

The synthesis of these libraries is made feasible by the straightforward reaction of NHS-S-acetylthioglycolic acid with various tripeptides. nih.gov This allows for the generation of a diverse set of bifunctional N3S chelators, each possessing unique characteristics based on the amino acid residues in the tripeptide chain. nih.gov

An example of such a library involved synthesizing the NHS esters of N3S chelators using the following tripeptides in place of triglycine:

Alanine-glycine-glycine (ala-gly-gly)

Phenylalanine-glycine-glycine (phe-gly-gly)

Proline-glycine-glycine (pro-gly-gly)

Serine-serine-serine (ser-ser-ser)

These novel chelators were then conjugated to a model amine (biocytin) and radiolabeled with technetium-99m. nih.gov The properties of these new complexes were then compared to the original MAG3 complex. nih.gov

The table below summarizes the comparative findings for some of these analogues:

| Chelator Backbone | Key Properties Compared to MAG3 | Reference |

| Mercaptoacetyl-alanyl-glycyl-glycine | Slightly higher serum protein binding, but greater stability against transchelation by cysteine. | nih.gov |

| Mercaptoacetyl-triserine | Similar stability to MAG3 against cysteine challenge, but lower serum protein binding. | nih.gov |

This "irrational design" or library-based screening approach demonstrates that even simple substitutions in the tripeptide backbone can significantly influence the biological and stability profiles of the resulting radiopharmaceutical. nih.gov By creating and evaluating these libraries, researchers can identify new chelators with improved properties, such as enhanced stability or more favorable pharmacokinetics (e.g., lower protein binding leading to faster clearance from non-target tissues), for specific diagnostic or therapeutic applications. nih.gov This strategy represents a powerful tool for the development of next-generation peptide-based radiopharmaceuticals. nih.govnih.gov

Modification of the Triglycine Moiety in this compound for Tailored Properties

One of the key motivations for modifying the triglycine portion is to optimize the pharmacokinetics of radiolabeled biomolecules. researchgate.netmdpi.com Slight structural alterations within the chelator backbone can lead to significant changes in the rates and routes of excretion. researchgate.net The introduction of different amino acids can alter properties like hydrophilicity, charge, and steric hindrance, which in turn affect interactions with physiological components and clearance pathways. nih.gov

Amino Acid Substitutions in the Triglycine Backbone

A direct approach to modifying the triglycine moiety is the substitution of glycine (B1666218) with other amino acids. This strategy has been investigated to improve the stability and in vivo targeting of the resulting conjugates.

A notable example is the replacement of triglycine with triserine (B1365512) to create S-acetylmercaptoacetyltriserine (MAS3), which is then activated to NHS-MAS3. nih.gov A comparative study between NHS-MAG3 and NHS-MAS3 revealed several advantages for the triserine analogue. When conjugated to biocytin (B1667093) and a peptide nucleic acid (PNA), the MAS3-conjugated molecules exhibited simpler radiochromatographic profiles and improved stability in both serum and cysteine solution. nih.gov Furthermore, in a mouse model, MAS3-biotin showed a significantly higher target-to-normal-thigh ratio compared to its MAG3 counterpart, indicating enhanced in vivo targeting. nih.gov

Other studies have explored the substitution of glycine residues with a variety of amino acids, including D- or L-alanine, D-serine, D-2-aminobutyric acid, D-valine, and D-phenylglycine. researchgate.net These modifications have been shown to influence the renal handling of the resulting technetium-99m labeled compounds. researchgate.net The data suggests that even subtle changes, such as the introduction of a methyl or carboxyl group, can have a substantial impact on the biological behavior of the chelator. researchgate.net

| Modification of Triglycine Moiety | Observed Effect | Reference |

| Replacement of triglycine with triserine (MAS3) | Improved stability in serum and cysteine solution; simpler radiochromatographic profile; enhanced in vivo targeting for biotin (B1667282) conjugates. | nih.gov |

| Substitution with D- or L-alanine, D-serine, D-2-aminobutyric acid, D-valine, or D-phenylglycine | Altered renal handling and excretion rates of the resulting 99mTc-labeled compounds. | researchgate.net |

| Inversion of the first and/or second amide bond | Limited effect on biological behavior, with some derivatives showing slightly superior renal characteristics. | researchgate.net |

Introduction of Alternative Linkers

For instance, the introduction of a triproline linker between the MAG3 chelator and a targeting peptide has been shown to improve radiochemical purity. bioinformatics.org Proline residues were chosen for their biocompatibility, non-chelating imide backbone, and their ability to create a more rigid separation between the chelator and the bioactive peptide. bioinformatics.org

The strategic use of charged amino acids within the linker can also significantly impact biodistribution, particularly in reducing kidney uptake. nih.gov The introduction of negatively charged residues, such as glutamic acid, can help to mitigate the electrostatic interactions that lead to renal retention of positively charged bioconjugates. nih.gov Studies on various peptides have demonstrated that incorporating glutamic acid or other anionic residues can lead to more favorable tumor-to-kidney ratios. nih.gov

| Linker Modification Strategy | Example | Effect on Properties | Reference |

| Insertion of a rigid linker | Triproline linker | Improved radiochemical purity of the final radiolabeled peptide. | bioinformatics.org |

| Incorporation of charged amino acids | Glycine-based coupling linkers, glutamic acid residues | Influences biodistribution and can lead to reduced kidney uptake. | nih.govnih.gov |

Conjugation Chemistry of S Acetyl Mag3 Nhs Ester with Biomolecules

Conjugation Strategies for Diverse Biomolecular Scaffolds

The amine-reactive nature of S-Acetyl-MAG3-NHS Ester allows for its conjugation to a wide variety of biomolecules that possess primary amine groups.

Peptides and proteins are common targets for conjugation with this compound due to the presence of the N-terminal α-amino group and the ε-amino groups of lysine (B10760008) residues. thermofisher.comnih.gov These primary amines are typically located on the surface of the protein, making them accessible for conjugation. thermofisher.com The resulting S-Acetyl-MAG3-protein conjugates can be subsequently radiolabeled for applications in nuclear imaging. nih.govnih.gov The reaction conditions, particularly pH and molar ratios, must be carefully optimized to achieve the desired degree of labeling without compromising the biological activity of the protein. thermofisher.combio-techne.com

Amine-modified oligonucleotides, DNA analogues, and aptamers are also readily conjugated with this compound. sigmaaldrich.cominterchim.frthermofisher.comnih.gov A primary amine is typically introduced at the 5' or 3' terminus of the oligonucleotide during solid-phase synthesis. glenresearch.com This amine then serves as the attachment point for the this compound. The conjugation reaction is generally performed in a non-nucleophilic buffer at a pH between 7 and 9. glenresearch.com The resulting labeled oligonucleotides have been explored for various applications, including the development of targeted radiopharmaceuticals. nih.govnih.govresearchgate.net For instance, S-acetyl NHS–MAG3 has been successfully used for the 99mTc-radiolabeling of aptamers and other amine-derivatized oligonucleotides. nih.gov

| Biomolecule | Amine Source | Typical Reaction pH | Key Considerations |

|---|---|---|---|

| Peptides and Proteins | N-terminus, Lysine residues thermofisher.comnih.gov | 7.2 - 8.5 thermofisher.com | Maintain protein stability and activity. thermofisher.combio-techne.com |

| Oligonucleotides/Aptamers | Synthetic amine modification (5' or 3' end) glenresearch.com | 7.0 - 9.0 glenresearch.com | Avoid amine-based deprotection solutions. glenresearch.com |

| Other Amine-Functionalized Bioconjugates | Various synthetic handles | Dependent on the specific bioconjugate | Ensure stability of the bioconjugate under reaction conditions. |

The utility of this compound extends beyond peptides and oligonucleotides to other biomolecules that can be functionalized with primary amines. This includes amine-containing sugars, and other biopolymers. interchim.frlumiprobe.com The key requirement is the presence of an accessible primary amine that can react with the NHS ester to form a stable amide linkage. The versatility of this conjugation chemistry makes this compound a valuable tool for the development of a broad range of targeted imaging and therapeutic agents.

Methodologies for Post-Conjugation Purification

Following the conjugation of this compound to a biomolecule, a critical purification step is required to isolate the desired conjugate from unreacted starting materials and byproducts. The purity of the final conjugate is paramount for its intended application, particularly in radiolabeling, as impurities can lead to inaccurate data and poor in vivo performance. A variety of techniques are employed to achieve the necessary level of purity.

Chromatographic Separation Techniques (e.g., Gel Filtration, HPLC)

Chromatographic methods are central to the purification of biomolecule conjugates, separating molecules based on differences in their physical and chemical properties such as size, charge, and hydrophobicity.

Gel Filtration Chromatography , also known as size exclusion chromatography (SEC), is a widely used method for separating the larger biomolecule conjugate from smaller, unreacted this compound and its hydrolysis products. The principle of this technique relies on the differential migration of molecules through a porous gel matrix. Larger molecules, such as the conjugated protein or peptide, are excluded from the pores and thus elute first, while smaller molecules enter the pores, extending their path and causing them to elute later. Common matrices for this purpose include Sephadex and Bio-Rad P-4 gel columns. snmjournals.org For example, after conjugating a morpholino oligomer with NHS-MAG3, a P4 column was successfully used for purification. nih.gov

High-Performance Liquid Chromatography (HPLC) offers higher resolution and faster separation times compared to traditional low-pressure chromatography. It is a powerful tool for both purification and analysis of S-Acetyl-MAG3 conjugates.

Size Exclusion HPLC (SE-HPLC) operates on the same principle as gel filtration but uses high-pressure columns for improved efficiency. It is effective for separating the conjugate from low molecular weight impurities and for identifying potential aggregation of the biomolecule. nih.gov

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. While it can be a very high-resolution technique, the use of organic solvents in the mobile phase may denature some sensitive biomolecules. It is often used for analytical purposes to assess the purity of the conjugate. researchgate.net

Other chromatographic methods such as silica (B1680970) gel column chromatography can also be employed, particularly for the purification of the S-acetyl-MAG3 intermediate itself before conjugation. snmjournals.orgtums.ac.ir

| Technique | Principle of Separation | Application in MAG3-Conjugate Purification | Common Matrices/Columns | References |

| Gel Filtration / Size Exclusion Chromatography (SEC) | Size and shape | Removal of small molecules (unreacted NHS-MAG3, hydrolysis products) from the larger biomolecule conjugate. | Sephadex, Bio-Rad P-4 columns | snmjournals.orgnih.govtums.ac.irakjournals.com |

| High-Performance Liquid Chromatography (HPLC) | Various (size, hydrophobicity, etc.) | High-resolution purification and analysis of conjugate purity. | Size exclusion or reversed-phase columns | nih.govresearchgate.netnih.gov |

Addressing Impurities from Non-Derivatized Biomolecules

The presence of unreacted biomolecules can negatively impact subsequent applications. For instance, in radiolabeling, only the MAG3-conjugated molecules will be labeled. The presence of unlabeled, non-derivatized biomolecules would lower the specific activity and could interfere with binding assays or in vivo targeting.

Strategies to address this issue often involve optimizing the initial conjugation reaction to maximize the yield of the conjugate and minimize the amount of unreacted biomolecule. This can be achieved by adjusting the molar ratio of the this compound to the biomolecule. snmjournals.org

In some cases, specific purification procedures are developed to remove other impurities that can affect subsequent steps like radiolabeling. For example, in the purification of a MAG3-conjugated morpholino, it was found that an impurity of labeled MAG3 could be completely removed by adjusting the pH of the conjugate solution to 7.6 and heating it in a boiling water bath for 20 minutes, followed by a second purification step over a P4 column. nih.gov This highlights that purification protocols may need to be tailored to the specific biomolecule and the nature of the impurities present. Other purification methods like dialysis can also be effective in removing small molecule impurities. tums.ac.ir

| Impurity | Source | Potential Impact | Removal Strategy | References |

| Non-derivatized Biomolecule | Incomplete conjugation reaction | Lowers specific activity in radiolabeling; interferes with quantitative assays. | Optimization of conjugation reaction ratios; advanced chromatography (e.g., ion exchange, affinity) if necessary. | sigmaaldrich.com |

| Hydrolyzed this compound | Reaction with water in the buffer | Can compete in subsequent reactions; complicates purification. | Gel filtration (SEC), HPLC, Dialysis. | tums.ac.irsigmaaldrich.com |

| Unreacted S-Acetyl-MAG3 | Impurity in starting material or from side reactions | May lead to formation of labeled impurities during radiolabeling. | pH adjustment and heating followed by repurification; Gel filtration (SEC), HPLC. | nih.gov |

Impact of Conjugation on Biomolecule Integrity and Functionality in Research

A fundamental requirement of bioconjugation is that the modification process should not compromise the structural integrity and biological function of the target biomolecule. The this compound is designed to react with primary amines, such as the N-terminal amine or the epsilon-amine group of lysine residues. nih.gov Since lysine residues are often distributed across the surface of proteins and can be located within or near functionally important regions like antigen-binding sites in antibodies, their modification carries the risk of altering the biomolecule's activity. nih.gov

The use of this compound offers an advantage in this regard because the conjugation reaction and subsequent deprotection of the acetyl group for radiolabeling can be performed under mild conditions (e.g., room temperature and neutral pH). snmjournals.orgnih.govnih.gov This is particularly beneficial for temperature-sensitive or pH-sensitive biomolecules, such as certain proteins and oligonucleotides, minimizing the risk of denaturation that could occur under the harsher conditions required for other chelators, like S-benzoyl protected MAG3. tums.ac.irnih.gov

Despite the mild conditions, it is crucial to experimentally verify the functionality of the biomolecule after conjugation. The impact of conjugation can vary depending on the number of MAG3 molecules attached and their specific location on the biomolecule. snmjournals.org For example, studies involving peptides conjugated with NHS-MAG3 have included post-conjugation assays to measure biological activity, such as assessing the inhibition of plasmin by a modified bovine pancreatic trypsin inhibitor (BPTI). snmjournals.org Such functional assessments are essential to ensure that the resulting conjugate retains its intended biological properties for research applications.

| Biomolecule Type | Potential Impact of Conjugation | Advantage of S-Acetyl-MAG3-NHS | Verification Method | References |

| Peptides | Alteration of receptor binding or enzyme inhibition activity. | Mild reaction conditions preserve peptide structure. | In vitro activity assays (e.g., enzyme inhibition assay). | snmjournals.org |

| Antibodies | Reduction in antigen-binding affinity (if lysines in the binding site are modified). | Conjugation under physiological pH and temperature helps maintain native conformation. | Immunoassays (e.g., ELISA) to determine binding affinity. | biotium.com |

| Oligonucleotides | Interference with hybridization properties. | Milder conditions are less likely to damage the nucleic acid structure. | Hybridization studies. | tums.ac.ir |

| Thermosensitive Proteins | Denaturation and loss of function. | Room temperature conjugation and labeling avoids heat-induced degradation. | Functional assays specific to the protein's activity. | nih.gov |

Radiolabeling Protocols and Optimization with S Acetyl Mag3 Nhs Ester Conjugates

Radiolabeling with Technetium-99m (99mTc)

The labeling of S-Acetyl-MAG3-NHS ester conjugates with 99mTc is a well-established process that leverages a reduction-chelation mechanism to form a stable complex.

Reduction-Chelation Mechanism for 99mTc Complexation

The fundamental principle behind the labeling of MAG3 conjugates with 99mTc involves the reduction of the pertechnetate (B1241340) ion ([99mTcO4]-), in which technetium is in a +7 oxidation state, to a lower, more reactive oxidation state. This reduced technetium is then readily chelated by the electron-donating atoms of the deprotected MAG3 moiety. The process can also occur via transchelation, where 99mTc is first complexed with a weak chelator, such as tartrate or glucoheptonate, and then transferred to the more stable MAG3 chelate. nih.goviaea.org

Deprotection of the S-Acetyl Group under Mild Conditions

A significant advantage of the this compound is the lability of the S-acetyl protecting group. nih.govjohnshopkins.edu Unlike the S-benzoyl group, which requires harsh conditions such as high pH or boiling temperatures for removal, the S-acetyl group can be cleaved under mild conditions. nih.govjohnshopkins.edu This deprotection can often be achieved at room temperature and a neutral pH, making it compatible with sensitive biomolecules that might be damaged by extreme conditions. nih.govjohnshopkins.eduthieme-connect.com This feature allows for a "post-conjugation" labeling strategy, where the chelator is first attached to the biomolecule, followed by the radiolabeling step.

Role of Reducing Agents (e.g., Stannous Chloride) and Co-ligands (e.g., Tartrate)

Stannous chloride (SnCl2) is the most commonly employed reducing agent in the preparation of 99mTc-labeled radiopharmaceuticals. It efficiently reduces the pertechnetate ion, making the technetium available for chelation by the MAG3 ligand.

Optimization of Labeling Parameters (pH, Temperature, Reaction Time)

To achieve high radiochemical purity and yield, the optimization of labeling parameters is critical.

pH: The pH of the reaction mixture significantly influences the labeling efficiency. While labeling can proceed at neutral pH, studies have shown that a slightly basic pH, typically around 7.6 to 7.8, is often optimal for the chelation of 99mTc by the MAG3 moiety. nih.govresearchgate.net

Temperature: While one of the benefits of the S-acetyl protecting group is the ability to label at room temperature, heating can substantially improve labeling efficiency and reduce the formation of impurities. nih.govmdpi.com Research has demonstrated that heating the reaction mixture in a boiling water bath for approximately 20 minutes can lead to labeling efficiencies consistently exceeding 90%. nih.gov For some applications, heating at 100°C is a standard part of the protocol. nih.gov

Reaction Time: The incubation time is another key parameter. For room temperature labeling, a reaction time of around one hour may be sufficient. snmjournals.org However, when heating is employed, a shorter reaction time of about 20 minutes is often adequate to achieve high labeling yields. nih.gov Optimization of the reaction time is essential to ensure complete complexation without causing degradation of the biomolecule or the radiolabel.

The following table summarizes typical optimized conditions for the 99mTc labeling of an this compound conjugate, as derived from various research findings.

Table 1: Optimized Parameters for 99mTc Labeling of S-Acetyl-MAG3-NHS Conjugates

| Parameter | Optimized Value/Range | Rationale |

|---|---|---|

| pH | 7.6 - 7.8 | Facilitates efficient chelation by the deprotected MAG3 moiety. nih.govresearchgate.net |

| Temperature | Room Temperature to 100°C | Room temperature is possible, but heating (e.g., 100°C) significantly increases labeling efficiency. nih.govnih.gov |

| Reaction Time | 20 minutes (with heating) | Sufficient time for high labeling yields when the reaction is heated. nih.gov |

| Reducing Agent | Stannous Chloride (SnCl2) | Effective reduction of [99mTcO4]-. |

| Co-ligand | Tartrate | Acts as a transfer ligand to facilitate efficient labeling via transchelation. nih.govnih.gov |

Radiolabeling with Rhenium-186/188 (186/188Re)

The chemical similarities between technetium and rhenium allow for the adaptation of 99mTc labeling protocols for the therapeutic radioisotopes 186Re and 188Re. mdpi.com

Adaptation of 99mTc Labeling Protocols for Rhenium Isotopes

While the fundamental principles of reduction and chelation remain the same, labeling with rhenium isotopes often requires more rigorous conditions compared to technetium. nih.gov This is primarily due to the higher oxidation potential of rhenium.

Key adaptations to the labeling protocol for 186/188Re include:

Increased Reducing Agent Concentration: A higher concentration of stannous chloride is typically necessary to effectively reduce the perrhenate (B82622) ion ([186/188ReO4]-). nih.gov

Increased Chelator Concentration: A higher concentration of the MAG3-conjugated biomolecule may be required to drive the chelation reaction to completion. nih.gov

Heating: Heating is almost always essential for efficient labeling with rhenium isotopes. Reaction times are often longer than for 99mTc, with heating at 100°C for up to one hour being common. nih.govakjournals.com

pH Adjustment: The optimal pH for rhenium labeling can differ from that for technetium. For instance, a pH of around 4.6 has been found to be effective for the 188Re labeling of a MAG3-conjugated morpholino oligomer, balancing labeling efficiency with the stability of the biomolecule in acidic conditions. nih.gov

These adjustments are necessary to overcome the kinetic inertness of rhenium and to achieve high labeling yields and stable radioconjugates suitable for therapeutic applications. nih.govnih.gov

Considerations for Rhenium Chelation Chemistry

The chemical similarities between technetium and rhenium allow for the adaptation of 99mTc labeling protocols for use with rhenium isotopes like 186Re and 188Re. mdpi.comnih.gov However, the chelation chemistry of rhenium with MAG3-conjugated biomolecules presents unique challenges and requires specific optimization.

Key considerations in rhenium chelation include:

pH Optimization: The pH of the reaction mixture is a critical parameter influencing the radiochemical purity of the final product. For instance, in the labeling of a MAG3-conjugated complementary morpholino oligomer (cMORF) with 188Re, the highest radiochemical purity (>90%) was achieved at a pH of 4.6. nih.gov Lower pH values can lead to the hydrolysis of the biomolecule backbone, while higher pH levels may result in the presence of perrhenate impurities. nih.gov

Heating: Unlike some 99mTc labeling procedures that can be performed at room temperature, rhenium labeling often requires heating to facilitate the chelation process. researchgate.netnih.govnih.gov Studies have shown that heating for at least one hour is generally sufficient to achieve high labeling efficiency. nih.gov However, prolonged heating can sometimes lead to the formation of radiolabeled impurities. nih.gov

Reducing Agent: Stannous chloride (SnCl₂) is commonly used as the reducing agent to convert perrhenate to a lower oxidation state that can be complexed by the MAG3 chelator. nih.gov The concentration of the reducing agent must be carefully optimized to ensure efficient reduction without causing unwanted side reactions.

Pre-conjugation vs. Post-conjugation Labeling: Two primary strategies exist for labeling biomolecules with rhenium: pre-conjugation and post-conjugation.

Pre-conjugation labeling involves first preparing the 188Re- or 186Re-MAG3 active ester, which is then conjugated to the biomolecule. nih.govnih.gov This method can be advantageous for heat-sensitive biomolecules, as the harsh labeling conditions are applied before conjugation. nih.gov For example, a 186Re-MAG3-antibody prepared this way was found to be stable in plasma for up to 30 hours. nih.gov

Post-conjugation labeling involves first conjugating the this compound to the biomolecule, followed by radiolabeling with rhenium. This approach is simpler but may not be suitable for all biomolecules due to the required heating. nih.gov

Strategies for Enhancing Radiochemical Purity and Stability

Achieving high radiochemical purity and stability is paramount for the successful application of radiolabeled conjugates in research models. This involves purification steps both before and after radiolabeling, as well as an understanding of the factors that can affect the stability of the final product.

The purity of the MAG3-conjugated biomolecule before radiolabeling is a critical determinant of the final radiochemical purity. nih.govnih.gov Impurities present in the conjugate preparation can become radiolabeled, leading to a lower radiochemical yield of the desired product. nih.gov

Several purification methods are employed to remove unconjugated MAG3 and other reactants:

Size-Exclusion Chromatography (SEC): This is a widely used method for purifying MAG3-conjugated biomolecules. nih.govnih.govsnmjournals.orgnih.gov Columns such as P4 or NAP-5 are effective in separating the larger conjugate from smaller molecules. nih.govnih.govsnmjournals.orgdovepress.com For example, after conjugating a morpholino oligomer (MORF) with S-Acetyl-NHS-MAG3, a P4 column is used to purify the MORF-MAG3 conjugate. nih.govnih.govnih.gov

pH Adjustment and Heating: In some cases, adjusting the pH of the conjugate solution and heating it before a final purification step can remove potential impurities that might otherwise be labeled. nih.gov For instance, adjusting the pH of a MORF-MAG3 conjugate to 7.6 and heating it in a boiling water bath for 20 minutes before a second purification step was shown to eliminate a labeled MAG3 impurity. nih.gov

Even with optimized labeling conditions, post-labeling purification is often necessary to remove unreacted radionuclide, radiolabeled impurities, and other components of the reaction mixture. researchgate.netnih.govacs.org The choice of purification method depends on the nature of the radiolabeled conjugate and the impurities present.

Common post-labeling purification techniques include:

Size-Exclusion Chromatography (SEC): Similar to pre-labeling purification, SEC is effective for separating the high-molecular-weight radiolabeled conjugate from low-molecular-weight impurities like free pertechnetate or perrhenate and labeled transchelators. snmjournals.orgresearchgate.net P-4 columns are frequently used for this purpose. snmjournals.org

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase (RP-HPLC) and size-exclusion (SE-HPLC), is a powerful tool for both purification and analysis of radiolabeled compounds. nih.govnih.govresearchgate.net It offers high resolution and can separate the desired product from closely related impurities. nih.govnih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for assessing radiochemical purity and can also be used for small-scale purification. dovepress.comresearchgate.nettums.ac.ir Different solvent systems can be used to separate the radiolabeled product from impurities. researchgate.nettums.ac.ir For example, in the analysis of [99mTc]Tc-MAG3, TLC can be used to separate the product from unbound pertechnetate. researchgate.net

Some protocols aim to achieve high enough radiochemical yields to make post-labeling purification unnecessary, which is particularly advantageous in clinical settings due to the short half-life of 99mTc. nih.govresearchgate.netbioinformatics.org

The stability of the radiolabeled conjugate is crucial for its performance in in vitro and in vivo research models. nih.govnih.govnih.govresearchgate.nettums.ac.irnih.govthepetcttraininginstitute.comnih.govnih.gov Instability can lead to the release of the radionuclide, resulting in non-specific uptake and inaccurate data. nih.govresearchgate.net

Several factors can influence the radiochemical stability of this compound-derived radiopharmaceuticals:

In Vitro Stability:

Time: The stability of a radiolabeled compound can decrease over time. nih.govtums.ac.ir For example, the radiochemical purity of [99mTc]Tc-MAG3-BSA was found to drop from 99% to 80% over 24 hours in serum or buffer. tums.ac.ir However, some preparations, like [99mTc]Tc-MAG3, can remain stable for up to 6 hours or even 24-48 hours after preparation. nih.govresearchgate.netnih.gov

Dilution: Dilution of the radiopharmaceutical can sometimes mitigate the formation of impurities. nih.gov

Transchelation: Challenge with competing chelators like cysteine is a common method to assess the stability of the radiolabel. nih.govacs.org MAG3-labeled compounds have shown varying stability to cysteine challenge, with some being less stable than other chelator systems. nih.govacs.org

In Vivo Stability:

Metabolism: The biological environment can affect the stability of the radiolabeled conjugate. researchgate.netiaea.org Metabolic processes can lead to the degradation of the compound and release of the radionuclide. researchgate.net

Radiolytic Decomposition: At high specific radioactivities, radiolysis (damage caused by the radiation itself) can lead to the dissociation of the radiolabel from the biomolecule. nih.gov The addition of radical scavengers like ascorbic acid can sometimes reduce this instability. nih.gov

Assessment of Specific Radioactivity in Radiopharmaceutical Development

Specific radioactivity, defined as the amount of radioactivity per unit mass of the compound (e.g., mCi/µg or mCi/nmol), is a critical parameter in radiopharmaceutical development. thepetcttraininginstitute.comresearchgate.netnih.gov High specific activity is often desirable to achieve a high target-to-background signal with a low mass of the administered compound, which is particularly important for imaging saturable systems like receptors. nih.govacs.orgiaea.org

The specific activity of a radiolabeled conjugate is influenced by several factors:

Labeling Efficiency: Higher labeling efficiencies generally lead to higher specific activities. nih.gov

Molar Ratio of Reactants: The molar ratio of the radionuclide to the conjugate can be adjusted to control the specific activity.

Purification: Post-labeling purification to remove unlabeled conjugate can increase the specific activity of the final product. echemi.com

Specific activity can be calculated using the formula: Specific Activity = Activity / Mass. thepetcttraininginstitute.com The activity is measured using a dose calibrator, and the mass of the labeled compound is determined, often by UV absorbance or other analytical methods. snmjournals.org For 99mTc, theoretical calculations can also be performed based on its physical properties. researchgate.netumich.edu

In practice, specific activities for 99mTc-labeled MAG3 conjugates can vary. For example, a specific activity of 1.0–1.2 mCi/nmol was reported for 99mTc-MAG3-ssDNA (A20). dovepress.com For a 99mTc-labeled morpholino oligomer, specific activities exceeding 7 mCi/µg have been achieved. nih.gov

Analytical Characterization and Quality Control in Research

Spectroscopic Analysis of S-Acetyl-MAG3 and S-Acetyl-MAG3-NHS Ester

Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the successful synthesis of S-Acetyl-MAG3 and its N-hydroxysuccinimide ester derivative.

For S-Acetyl-MAG3, the characteristic proton signals confirm the presence of the S-acetyl protecting group and the triglycine (B1329560) backbone. Similarly, the ¹H NMR spectrum of this compound shows distinct signals that verify the successful incorporation of the N-hydroxysuccinimide ester. tums.ac.ir

| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Number of Protons |

|---|---|---|---|---|

| S-Acetyl-MAG3 | SCOCH₃ | 2.36 | s (singlet) | 3H |

| COCH₂ (glycine backbone) | 3.66-3.78 | m (multiplet) | 8H | |

| This compound | SCOCH₃ | 2.38 | s (singlet) | 3H |

| Succinimidyl | 2.80 | s (singlet) | 4H | |

| COCH₂ (glycine backbone) | 3.68-3.80 | m (multiplet) | 8H |

Data sourced from Iranian Journal of Nuclear Medicine. tums.ac.ir

Mass spectrometry (MS), often coupled with liquid chromatography (LC/MS), is a powerful technique for determining the molecular weight of S-Acetyl-MAG3 and this compound, thereby confirming their identity. tums.ac.irlcms.cz High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can further substantiate the elemental composition of the synthesized compounds. nih.govresearchgate.net

In addition to molecular weight determination, LC/MS is instrumental in assessing the purity of the compounds. The chromatogram generated by the LC system separates the target compound from any impurities or unreacted starting materials, while the mass spectrometer provides mass information for each separated component. tums.ac.irlcms.cz For instance, a study utilizing an LC/MS system with a C18 column and a mobile phase of 0.1% formic acid in methanol (B129727) showed a single peak for this compound, confirming its purity. tums.ac.ir

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the ester carbonyl (C=O) of the succinimidyl group, the amide carbonyls of the triglycine backbone, and the thioester carbonyl. The presence of the succinimidyl ester is typically indicated by two distinct carbonyl stretching bands. researchgate.net

Electronic absorption spectroscopy, specifically UV-Visible spectroscopy, can also be used for characterization. While the triglycine backbone does not have a strong chromophore in the near-UV region, the introduction of the NHS ester can be monitored. The conjugation of the NHS ester to a biomolecule can be followed by observing changes in the absorption spectrum.

Chromatographic Techniques for Purity and Conjugation Efficiency Assessment

Chromatographic methods are essential for assessing the purity of S-Acetyl-MAG3 and this compound and for monitoring the efficiency of conjugation reactions with biomolecules.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions and to assess the purity of the synthesized compounds. tums.ac.irnih.govresearchgate.net For the synthesis of S-Acetyl-MAG3 and its subsequent conversion to the NHS ester, TLC can be used to visualize the consumption of starting materials and the formation of the desired product. tums.ac.ir The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system and can be used for identification. For example, in the synthesis of this compound, TLC analysis showed the product as a single spot, indicating a relatively pure compound. tums.ac.ir

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique for the purification and purity assessment of S-Acetyl-MAG3 and this compound. nih.govnih.gov

Reverse-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. vcu.edu A nonpolar stationary phase (such as C18) is used with a polar mobile phase. vcu.edu RP-HPLC is widely used to assess the purity of this compound and to analyze the products of conjugation reactions. rsc.org For instance, the purity of this compound has been confirmed by its elution as a single peak in an RP-HPLC system. tums.ac.ir

| Parameter | Condition |

|---|---|

| Column | Discovery HS C18 (150mm × 4.6 mm, 3µm) |

| Mobile Phase | 0.1% formic acid in methanol |

| Flow Rate | 0.25 mL/min |

| Temperature | 30°C |

| Retention Time | 5.28 min |

Data sourced from Iranian Journal of Nuclear Medicine. tums.ac.ir

Size Exclusion HPLC (SE-HPLC) , on the other hand, separates molecules based on their size. This technique is particularly useful for assessing the efficiency of conjugation of this compound to larger biomolecules, such as proteins or oligonucleotides. nih.gov By comparing the chromatograms before and after the conjugation reaction, the formation of the larger conjugate can be monitored, and the presence of any unreacted biomolecule or small molecule impurities can be detected. nih.gov For example, SE-HPLC has been used to identify impurities in the labeling of a morpholino oligomer with a MAG3 conjugate. nih.gov

Radio-TLC and Radio-HPLC for Radiochemical Purity

Radio-Thin Layer Chromatography (Radio-TLC) and Radio-High-Performance Liquid Chromatography (Radio-HPLC) are indispensable techniques for determining the radiochemical purity of biomolecules labeled with technetium-99m (99mTc) via the this compound linker. These methods allow for the separation and quantification of the desired radiolabeled product from various potential impurities.

Radio-Thin Layer Chromatography (Radio-TLC) is a rapid and straightforward method for assessing radiochemical purity. It involves spotting the radiolabeled sample onto a stationary phase (e.g., silica (B1680970) gel or ITLC-SG paper) and developing the chromatogram with a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. A radiation detector is then used to scan the chromatogram and determine the distribution of radioactivity.

Common impurities that can be identified using Radio-TLC include:

Free 99mTc-pertechnetate (99mTcO4-): This is unreacted technetium that has not been successfully chelated by the MAG3 moiety.

Reduced-hydrolyzed 99mTc (99mTcO2): This impurity can form during the labeling process.

Labeled MAG3: Unconjugated MAG3 that has been radiolabeled but not attached to the biomolecule of interest.

Interactive Data Table: Typical Radio-TLC Systems for Radiochemical Purity of 99mTc-MAG3 Conjugates

| Stationary Phase | Mobile Phase | Rf of 99mTc-MAG3 Conjugate | Rf of 99mTcO4- | Rf of 99mTcO2 |

| ITLC-SG | Saline | 0.0 | 1.0 | 0.0 |

| Whatman No. 1 | Acetone | 0.0 | 1.0 | 0.0 |

| ITLC-SG | Ethyl Acetate | 0.0 | 1.0 | 0.0 |

Rf (Retardation factor) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Radio-High-Performance Liquid Chromatography (Radio-HPLC) offers higher resolution and more precise quantification compared to Radio-TLC. This technique utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase. The components are separated based on their interaction with the stationary phase and are detected by a UV detector and a radioactivity detector connected in series.

Size-exclusion HPLC (SE-HPLC) is particularly useful for analyzing radiolabeled biomolecules, as it separates molecules based on their hydrodynamic volume. This allows for the clear separation of the high-molecular-weight radiolabeled biomolecule from smaller impurities like unconjugated 99mTc-MAG3 and free pertechnetate (B1241340).

Interactive Data Table: Example of Radio-HPLC Analysis of a 99mTc-labeled Morpholino-MAG3 Conjugate

| Peak | Retention Time (min) | Identity |

| 1 | 4.2 | 99mTc-pertechnetate |

| 2 | 13.9 | 99mTc-MAG3 |

| 3 | 10.5 | 99mTc-Morpholino-MAG3 |

Data adapted from a study on improving the labeling of S-acetyl NHS-MAG3-conjugated morpholino oligomers. celldeath.de

The stability of the radiolabeled conjugate can also be assessed over time using these techniques to monitor for any degradation or release of the radiolabel. For instance, the stability of [99mTc]Tc-MAG3-BSA has been determined over 24 hours, with the radiochemical purity dropping from 99% to 80%. nih.gov

Advanced Characterization of Conjugated Biomolecules

Beyond confirming the successful radiolabeling, a thorough characterization of the bioconjugate is essential to ensure that the conjugation process has not adversely affected the biomolecule's structure or function. This subsection explores advanced techniques that can be employed for this purpose.

Electrophoretic Mobility Shift Assay (EMSA) for DNA/RNA Conjugates

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used technique to study protein-DNA or protein-RNA interactions. springernature.comlicorbio.comnih.gov This method can be adapted to verify that the conjugation of this compound to a DNA or RNA oligonucleotide does not interfere with its ability to bind to its target protein.

The principle of EMSA is based on the difference in the electrophoretic mobility of a free nucleic acid probe compared to the nucleic acid-protein complex. When a radiolabeled DNA or RNA probe is incubated with its target protein, the resulting complex migrates more slowly through a non-denaturing polyacrylamide gel than the unbound probe. This results in a "shift" in the position of the band on the autoradiogram.

To assess the impact of MAG3 conjugation, a comparative EMSA can be performed using both the unlabeled and the 99mTc-MAG3-labeled oligonucleotide. If the labeled oligonucleotide still exhibits a specific shift in the presence of the target protein, it indicates that the conjugation has not significantly altered its binding affinity. While the use of radiolabeled DNA probes is a fundamental aspect of EMSA, specific studies detailing the use of EMSA for oligonucleotides conjugated with this compound are not prevalent in the reviewed literature.

Atomic Force Microscopy (AFM) for Nanoscale Conjugates

Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique that can visualize materials at the nanoscale. azonano.comafmworkshop.com It is particularly valuable for characterizing the morphology and size distribution of nanoparticles and biomolecules. AFM can be employed to investigate the physical changes that occur upon conjugation of this compound to nanoscale carriers, such as liposomes or other nanoparticles.

In AFM, a sharp tip attached to a cantilever scans the surface of the sample. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser beam reflected onto a photodiode. This information is then used to generate a three-dimensional topographical image of the surface.

By comparing the AFM images of unconjugated nanoparticles with those of MAG3-conjugated nanoparticles, researchers can assess:

Changes in particle size and shape.

The surface morphology of the conjugated particles.

The efficiency of the conjugation process by observing the presence of the chelator on the nanoparticle surface.

While AFM is a well-established technique for nanoparticle characterization, its specific application to visualize this compound conjugated to nanoscale systems is not extensively documented in the available research.

Förster Resonance Energy Transfer (FRET) for Complex Assemblies

Förster Resonance Energy Transfer (FRET) is a spectroscopic technique that can be used to measure the distance between two fluorescent molecules. wikipedia.orgnih.gov It is a highly sensitive "molecular ruler" for distances in the range of 1-10 nanometers. FRET can be a valuable tool for studying the conformational changes in complex biomolecular assemblies that may occur upon conjugation with this compound.

FRET involves a donor fluorophore in an excited state transferring energy non-radiatively to a nearby acceptor fluorophore. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor. For FRET to be applied in the context of this compound conjugation, the biomolecule of interest would need to be dually labeled with a FRET donor and acceptor pair.

By measuring the FRET efficiency before and after conjugation with MAG3, any significant changes in the intramolecular distances within the biomolecule can be detected. This would provide insights into whether the conjugation process has induced any conformational changes that could affect the biomolecule's function. It is important to note that technetium-99m itself is not a fluorophore and would not participate in the FRET process. The FRET measurement would be used to assess the structural integrity of the biomolecule to which the 99mTc-MAG3 complex is attached. The application of FRET to specifically study the conformational effects of this compound conjugation on biomolecules is an area that requires further investigation.

Development of Novel Radiotracers for Molecular Imaging Research

The creation of effective radiotracers requires careful consideration of the targeting biomolecule, the chelator, and the radiolabel to ensure that the final conjugate retains its biological activity and exhibits favorable pharmacokinetic properties.

The fundamental design principle behind the use of this compound lies in its bifunctional nature. It incorporates the mercaptoacetyltriglycine (MAG3) moiety, which serves as a highly efficient and stable chelator for 99mTc, and the N-hydroxysuccinimide (NHS) ester, a reactive group that readily forms covalent amide bonds with primary amine groups present on biomolecules such as proteins, peptides, and amino-modified oligonucleotides nih.govnih.gov.

A significant advantage of this compound is its suitability for labeling thermosensitive biomolecules. Many biologically important molecules, such as antibodies and certain peptides, are susceptible to degradation or loss of activity at elevated temperatures or extreme pH levels nih.govjohnshopkins.edu.

Traditional labeling methods often require harsh conditions, such as boiling or highly alkaline environments, to deprotect the chelator for radiolabeling nih.gov. In contrast, the S-acetyl protecting group on the MAG3 chelator can be removed under mild conditions, typically at room temperature and neutral pH nih.govtums.ac.ir. This gentle deprotection and subsequent radiolabeling process are crucial for preserving the structural integrity and biological function of heat-sensitive molecules nih.govnih.gov. This strategy has been successfully applied to the labeling of various biomolecules, including proteins and DNA, making this compound an attractive option for developing radiotracers based on delicate biological vectors nih.govjohnshopkins.edu.

In Vitro Assessment of Radioconjugate Bioreactivity

Before a novel radiotracer can be evaluated in living systems, its biological activity and stability must be thoroughly characterized through a series of in vitro assays. These studies provide essential information on the radioconjugate's ability to interact with its intended biological target and its behavior in a physiological environment.

A critical determinant of a target-specific radiotracer's efficacy is its binding affinity and specificity for the intended molecular target. High affinity ensures that the radiotracer binds strongly to the target, while high specificity minimizes off-target binding, which can lead to background noise and misinterpretation of imaging studies.

Binding affinity is often quantified by determining the equilibrium dissociation constant (KD), with lower KD values indicating a higher affinity. For instance, studies on 99mTc-labeled Prostate-Specific Membrane Antigen (PSMA) inhibitors utilizing a MAG3 chelator demonstrated picomolar to low nanomolar affinities for PSMA-expressing cells, indicating very strong and specific binding mdpi.com. The stability of the radiolabel is also assessed in vitro, often through challenge studies using agents like cysteine, to ensure the 99mTc remains stably complexed by the MAG3 chelator nih.gov. Furthermore, the binding of the radioconjugate to plasma proteins is evaluated, as this can significantly impact its pharmacokinetics and biodistribution kanazawa-u.ac.jp.

| Radioconjugate | Target Cells | KD1 (nM) | KD2 (nM) |

|---|---|---|---|

| [99mTc]Tc-BQ0411 | PC3-pip (PSMA-positive) | 0.08 ± 0.02 | 3.1 ± 1.1 |

| [99mTc]Tc-BQ0412 | PC3-pip (PSMA-positive) | 0.07 ± 0.02 | 1.5 ± 0.4 |

Data adapted from a study on PSMA-binding tracers, demonstrating the high-affinity binding achievable with 99mTc-MAG3 based conjugates mdpi.com.

To further characterize the interaction of a radioconjugate with its target, cellular uptake and retention studies are performed using cell culture models that express the target of interest. These experiments provide insights into the rate and extent of radiotracer accumulation within the target cells and how long it is retained.

Typically, target-expressing cells are incubated with the radiolabeled conjugate for various time points, after which the cells are washed and the associated radioactivity is measured using a gamma counter researchgate.net. These studies can reveal whether the uptake is receptor-mediated and specific by performing competition experiments where an excess of unlabeled ligand is added to block the specific binding sites giffordbioscience.comnih.gov. The retention of the radiotracer is assessed by measuring the amount of radioactivity remaining in the cells over time after the initial uptake period. These in vitro studies are crucial for predicting the potential for in vivo tumor targeting and for comparing the performance of different radiotracer candidates dntb.gov.ua. For example, studies with 99mTc-labeled formulations have been conducted in 4T1 tumor cells to quantify cellular uptake over time researchgate.net.

In Vivo Preclinical Evaluation in Animal Models

Following successful in vitro characterization, promising radioconjugates are advanced to in vivo evaluation in animal models. These preclinical studies are essential for understanding the biodistribution, pharmacokinetics, and tumor-targeting efficacy of the radiotracer in a complex biological system.

Biodistribution studies involve administering the radiolabeled conjugate to animals, often rodents like mice or rats, and then measuring the radioactivity in various organs and tissues at different time points post-injection tums.ac.irtums.ac.ir. These studies provide quantitative data on the percentage of the injected dose per gram of tissue (%ID/g), revealing the extent of uptake in the target tissue as well as in non-target organs such as the kidneys, liver, spleen, and lungs tums.ac.irnih.gov. The route of excretion, whether renal or hepatobiliary, is also determined from these studies mdpi.com.

For example, biodistribution studies of 99mTc-MAG3 itself in mice have shown significant renal excretion, which is its primary clinical application tums.ac.ir. When conjugated to a targeting biomolecule, the biodistribution profile is altered, reflecting the targeting properties of the conjugate. The data below illustrates the biodistribution of 99mTc-MAG3 in healthy mice, highlighting its renal clearance.

| Organ | 1 hour post-injection | 4 hours post-injection | 24 hours post-injection |

|---|---|---|---|

| Kidney | 41.28 ± 4.70 | 45.63 ± 6.36 | 12.22 ± 2.83 |

| Liver | 1.50 ± 0.25 | 0.85 ± 0.15 | 0.20 ± 0.04 |

| Spleen | 0.35 ± 0.06 | 0.21 ± 0.04 | 0.05 ± 0.01 |

| Lung | 0.65 ± 0.11 | 0.32 ± 0.06 | 0.08 ± 0.01 |

| Heart | 0.40 ± 0.07 | 0.18 ± 0.03 | 0.04 ± 0.01 |

Data is representative of typical biodistribution findings for 99mTc-MAG3 in preclinical models, showing high kidney uptake and clearance over time tums.ac.ir.

These preclinical evaluations in animal models are a critical step in the translational pathway of a new radiotracer, providing the necessary data to justify progression to human clinical trials.

Future Directions and Emerging Research Avenues for S Acetyl Mag3 Nhs Ester

Advancements in Synthetic Methodologies for Improved Yield and Purity

The synthesis of S-Acetyl-MAG3-NHS Ester has evolved from earlier methods that were often complex and required rigorous purification. The S-acetyl protecting group for the sulfur atom is a key feature, as it can be removed under milder conditions than the S-benzoyl group, which requires harsh alkaline pH or high temperatures. nih.govtums.ac.ir This makes the S-acetyl version particularly suitable for temperature-sensitive biomolecules. nih.gov

Further refinements in purification protocols for the final conjugate have also been developed. For instance, when labeling morpholino oligomers, impurities such as labeled MAG3 and labeled tartrate (a transchelator) were identified. nih.gov A method involving pH adjustment and heating of the conjugate before a final purification step was shown to effectively remove these impurities, leading to labeling efficiencies consistently over 90% and avoiding the need for post-labeling purification. nih.gov

| Synthetic Approach | Key Reagents | Key Features | Reference |

| Simplified Two-Step Synthesis | S-acetyl NHS-MAG3 | A straightforward method suitable for coupling to amine-derivatized DNA. nih.gov | nih.gov |

| SATA-based Synthesis | SATA, triglycine (B1329560), DCC, NHS | A simplified route starting with the preparation of SATA, applicable to temperature-sensitive biomolecules. nih.gov | nih.gov |

| Direct Activation | S-acetyl-MAG3, DCC, NHS | Activation of the MAG3 carboxylate group in NMP or DMF; crude product reported to be of high purity. tums.ac.ir | tums.ac.ir |

| Purification Improvement | pH adjustment, heating | A post-conjugation, pre-labeling purification step to remove impurities and improve radiochemical purity. nih.gov | nih.gov |

Exploration of Novel Bioconjugation Chemistries Beyond Primary Amine Reactivity

The N-hydroxysuccinimide (NHS) ester is renowned for its high reactivity and selectivity towards primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues, forming a stable amide bond. glenresearch.comthermofisher.com This has been the cornerstone of its application in bioconjugation. nih.govnih.gov However, emerging research indicates that the reactivity of NHS esters may not be exclusively limited to primary amines, opening up new avenues for bioconjugation.

A systematic study on the reactivity of NHS esters with various amino acids revealed that, in addition to primary amines, side chains of serine, threonine, and tyrosine can show significant reactivity. nih.gov This reactivity is highly dependent on the local microenvironment, including pH and adjacent amino acids. nih.govresearchgate.net While reactions with hydroxyl groups can occur, the resulting ester bonds are generally less stable than the amide bonds formed with amines. glenresearch.com

More directly related to this compound, a study investigating its reaction with a morpholino (MORF) DNA analogue made a significant finding. It was observed that a "native" MORF, which lacks a primary amine but has a secondary amine at its 3'-terminus, could still react and form a stable conjugate with this compound. nih.govnih.gov The reactivity of this non-derivatized MORF was found to be five times lower than its primary amine-derivatized counterpart, confirming the strong preference for primary amines. nih.govnih.gov The potential reaction sites on the native MORF were suggested to include the 3'-secondary amine and aromatic amines within the base residues. nih.gov This finding is crucial as it demonstrates that this compound can be conjugated to molecules lacking a primary amine, albeit with lower efficiency. This expands the scope of potential target molecules and highlights the importance of controlling impurities in starting materials that might lead to unintended side products.

Integration with Multimodal Imaging Agents and Nanoplatforms

The conjugation of this compound to biomolecules provides a powerful tool for single-photon emission computed tomography (SPECT) imaging. nih.gov A significant future direction is the integration of this radiolabeling strategy with other imaging modalities to create multimodal probes. A multimodal agent allows for the acquisition of complementary information from a single probe, for example, combining the high sensitivity of SPECT with the high resolution of optical imaging.

The versatile reactivity of the NHS ester is the key to this integration. A targeting molecule, such as an antibody or peptide, could be conjugated with both this compound and an NHS ester of a fluorescent dye. This would create a dual-modality probe for simultaneous radio- and fluorescence imaging. This approach would leverage the well-understood chemistries of both components to build a more powerful diagnostic tool.

Furthermore, the field of nanomedicine offers exciting platforms for the application of this compound. Nanoparticles, liposomes, and other nanocarriers are increasingly used for targeted drug delivery and diagnostics. These nanoplatforms can be surface-functionalized with primary amine groups. This compound can then be used to readily conjugate the MAG3 chelator to the surface of these nanoparticles. Subsequent radiolabeling with 99mTc would allow for non-invasive tracking of the nanocarrier's biodistribution, pharmacokinetics, and target accumulation in vivo using SPECT imaging. While this remains a promising area of research, the application of this compound specifically for these purposes is an emerging field awaiting more extensive exploration.

Deeper Understanding of In Vivo Deacetylation and Radiometal Transchelation Mechanisms

The stability of a radiopharmaceutical in vivo is critical for its efficacy and safety. Two key processes that can affect the integrity of 99mTc-MAG3 conjugates are the deacetylation of the sulfur-protecting group and the transchelation of the radiometal.

The S-acetyl group is designed to be a temporary protecting group for the thiol. Its removal is a prerequisite for the chelation of 99mTc, a step typically performed in vitro under mild, neutral pH conditions just before or during the radiolabeling process. nih.govtums.ac.ir While this in vitro deprotection is well-controlled, the fate of any S-acetyl groups that might remain on the conjugate upon injection is less understood. Thioesters are known to be reactive functional groups in biological systems and can be susceptible to enzymatic hydrolysis by esterases. nih.gov However, the specific in vivo enzymatic mechanisms and the rate at which S-Acetyl-MAG3 may be deacetylated have not been thoroughly characterized and represent an important area for future investigation.

Radiometal transchelation is the process where the radiometal is transferred from the MAG3 chelator to another competing chelating molecule in vivo, such as endogenous proteins or small molecules like cysteine. nih.gov This can lead to the release of 99mTc from the targeting biomolecule, resulting in poor image quality and non-target radiation dose. The stability of 99mTc-MAG3 conjugates to such challenges is a critical parameter. Studies have shown that 99mTc-MAG3-DNA conjugates are unstable to a cysteine challenge. nih.gov The stability of the 99mTc complex can be influenced by the peptide backbone of the chelator itself. nih.govnih.gov In vitro cysteine challenge assays are often used to predict the in vivo stability of 99mTc-labeled molecules. nih.gov

| Conjugate/Chelator | Stability Finding | Context | Reference |

| 99mTc-MAG3 | More stable to cysteine challenge than S-Benzoyl-MAG3 and other peptide chelators. | Comparison of various technetium-labeled peptides. nih.gov | nih.gov |

| 99mTc-MAG3-DNA | Unstable to cysteine transchelation. | Comparison with a different labeled DNA construct (SHNH-DNA). nih.gov | nih.gov |

| 99mTc-MAGluG2-HNE2 | Stability towards cysteine transchelation was identical to that of 99mTc-MAG3-HNE2. | Evaluation of a novel N3S chelator with a modified backbone. nih.gov | nih.gov |

| 99mTc-MAPheG2-HNE2 | Stability towards cysteine transchelation was identical to that of 99mTc-MAG3-HNE2. | Evaluation of a novel N3S chelator with a modified backbone. nih.gov | nih.gov |

| 99mTc-MAG3-BSA | Radiochemical purity dropped from ~99% to ~80% in serum after 24 hours. | In vitro stability study of a protein conjugate. tums.ac.irtums.ac.ir | tums.ac.irtums.ac.ir |

Application in New Areas of Molecular Probes and Diagnostics Research

The established utility of this compound for labeling proteins and DNA analogues is just the beginning. nih.govnih.gov The simplicity of the conjugation chemistry provides a platform for extending this technology to new classes of molecular probes and diagnostic agents.

One of the most promising research avenues is the creation of diverse "libraries" of N3S chelators. By replacing the triglycine backbone of MAG3 with other natural or unnatural amino acids, new bifunctional chelators can be synthesized. nih.gov This approach has been used to create chelators like S-acetylmercaptoacetyl-(L)-glutamyl(gamma-O-t-Bu)glycylglycolic acid (MAGluG2) and S-acetylmercaptoacetyl-phenylalanyl-glycylglycolic acid (MAPheG2). nih.gov When conjugated to a test peptide, these modified chelators showed identical stability to the original MAG3 but resulted in significantly different biodistribution profiles in vivo, particularly in the liver and kidneys. nih.gov This demonstrates that modifying the chelator backbone is a powerful strategy to fine-tune the pharmacokinetic properties of the resulting radiopharmaceutical for specific diagnostic applications.

This strategy can be expanded to label other targeting vectors beyond traditional peptides and antibodies. Amine-containing aptamers and oligonucleotides, which are sensitive to harsh labeling conditions, are ideal candidates for labeling using the this compound method. tums.ac.ir The ability to easily attach a 99mTc chelator to these specific targeting molecules could enable new diagnostic approaches for a variety of diseases. The continued development of novel amine-functionalized targeting ligands, combined with the robust and versatile chemistry of this compound, promises a rich future for the development of next-generation molecular probes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.